molecular formula C10H15N3O B3352369 1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine CAS No. 473733-94-7

1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine

Cat. No.: B3352369
CAS No.: 473733-94-7
M. Wt: 193.25 g/mol
InChI Key: DTSCVYQDGZJOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Methyl-1H-pyrrol-2-yl)carbonyl]piperazine (CAS 473733-94-7) is a high-purity chemical building block of significant interest in medicinal chemistry. The compound features a piperazine ring, a privileged scaffold frequently utilized in the development of bioactive molecules due to its favorable impact on physicochemical properties and its role as a connector to optimize the spatial arrangement of pharmacophores . This specific molecule is acylated with a 1-methylpyrrole group, a nitrogen-containing heterocycle known for its prevalence in natural products and its potential in antibacterial research . The piperazine moiety is known to enhance solubility and improve pharmacokinetic profiles, making it a valuable fragment in drug discovery efforts . As a synthon, it serves as a versatile intermediate for the construction of more complex, target-oriented compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can request supporting documentation, including Certificates of Analysis and Safety Data Sheets. For specific price and delivery quotes, please contact our sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylpyrrol-2-yl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-12-6-2-3-9(12)10(14)13-7-4-11-5-8-13/h2-3,6,11H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSCVYQDGZJOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 1 Methyl 1h Pyrrol 2 Yl Carbonyl Piperazine

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, 1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine, reveals that the most direct approach involves the formation of the amide bond. This disconnection leads to two primary precursors: 1-methyl-1H-pyrrole-2-carboxylic acid or its activated derivative (e.g., acyl chloride) and piperazine (B1678402).

The synthesis of the 1-methyl-1H-pyrrole-2-carboxylic acid precursor can be achieved through various methods, including the methylation of pyrrole-2-carboxylic acid or the direct synthesis of the methylated pyrrole (B145914) ring followed by carboxylation. Piperazine is a commercially available starting material.

Established Synthetic Routes to the Core Scaffold

Amide Bond Formation Strategies

The formation of the amide linkage between the pyrrole carboxylic acid and piperazine is a crucial step in the synthesis of the target compound. Several established methods for amide bond formation can be employed.

One common strategy involves the activation of the carboxylic acid group of 1-methyl-1H-pyrrole-2-carboxylic acid. This can be achieved using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The activated carboxylic acid then readily reacts with piperazine to form the desired amide.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting 1-methyl-1H-pyrrole-2-carbonyl chloride can then be reacted with piperazine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

A variety of methoxysilanes can also be used as coupling agents for solvent-free amide bond formation. rsc.org

Coupling AgentReaction ConditionsAdvantages
DCC/HOBtOrganic solvent, room temperatureMild conditions, good yields
EDC/HOBtAqueous or organic solvent, room temperatureWater-soluble byproducts, good for sensitive substrates
Thionyl ChlorideAnhydrous conditions, often requires heatingHigh reactivity, good for less reactive amines
MethoxysilanesSolvent-free, no exclusion of air/moistureEnvironmentally friendly, high yields

Reductive Amination Pathways for Piperazine Functionalization

Reductive amination is another versatile method for the functionalization of piperazine, which can be adapted for the synthesis of the target compound. nih.govresearchgate.net This approach involves the reaction of a piperazine derivative with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

While not a direct route to the target amide, reductive amination can be used to introduce the 1-methyl-1H-pyrrole-2-carbonyl moiety in a stepwise manner. For instance, a protected piperazine derivative could be reacted with 1-methyl-1H-pyrrole-2-carbaldehyde via reductive amination, followed by deprotection and subsequent acylation.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). nih.gov The choice of reducing agent depends on the specific substrates and reaction conditions.

Reducing AgentCharacteristics
Sodium BorohydrideMild reducing agent, suitable for aldehydes and ketones
Sodium CyanoborohydrideMore selective than NaBH4, effective for iminium ions
Sodium TriacetoxyborohydrideMild and selective, often used for one-pot reactions

Exploration of Advanced Synthetic Methodologies

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. rsc.orgbohrium.comrsc.orgorientjchem.orgorientjchem.org While a direct MCR for the synthesis of this compound has not been extensively reported, MCRs that generate substituted pyrroles could be adapted. orientjchem.org

For example, a Passerini or Ugi reaction could potentially be designed to incorporate the piperazine and a precursor to the 1-methyl-1H-pyrrole ring in a single step. This would represent a highly convergent and efficient synthetic strategy.

Annulation Reactions for Pyrrole Ring Formation

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, provide a powerful tool for the construction of heterocyclic systems like pyrroles. nih.govnih.gov In the context of synthesizing the target compound, an annulation strategy could be employed to construct the 1-methyl-1H-pyrrole ring onto a pre-functionalized piperazine derivative.

One potential approach could involve the reaction of a piperazine-containing precursor with a suitable 1,4-dicarbonyl compound or its equivalent, leading to the formation of the pyrrole ring through a Paal-Knorr type condensation.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification of synthetic intermediates, such as 1-methyl-1H-pyrrole-2-carbonyl chloride, and the final product, this compound, is essential to remove unreacted starting materials, reagents, and byproducts. A combination of techniques is often employed to achieve the desired level of purity.

For Synthetic Intermediates:

Intermediates like acid chlorides are often moisture-sensitive and may be used in the subsequent step without extensive purification. If necessary, distillation under reduced pressure can be used for purification.

For the Final Product:

A typical work-up procedure for the final product involves quenching the reaction mixture, followed by an extractive work-up to remove water-soluble impurities. The organic layer is then washed with acidic and basic aqueous solutions to remove any unreacted amine or carboxylic acid, respectively, followed by a brine wash and drying over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Further purification is commonly achieved through one or more of the following techniques:

Crystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical for successful crystallization.

Column Chromatography: This technique is widely used for the purification of both solid and liquid compounds. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina, and eluted with a suitable solvent system (mobile phase). The components of the mixture are separated based on their differential adsorption to the stationary phase.

Acid-Base Extraction: For basic compounds like piperazine derivatives, purification can be achieved by forming a salt. The crude product can be dissolved in an organic solvent and treated with an acid, such as hydrochloric acid, to precipitate the hydrochloride salt. The salt can then be isolated by filtration and, if desired, converted back to the free base by treatment with a base.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC.

Derivatization and Structural Modification Studies of 1 1 Methyl 1h Pyrrol 2 Yl Carbonyl Piperazine

Strategies for Functional Group Interconversion and Introduction

The derivatization of 1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine primarily targets the secondary amine of the piperazine (B1678402) moiety and the carbon positions on both the piperazine and pyrrole (B145914) rings. The nitrogen at position 4 of the piperazine ring is a key site for introducing a wide variety of functional groups, significantly altering the compound's properties. nih.gov Common strategies include alkylation, arylation, and acylation to append new substituents.

Furthermore, functional groups can be introduced onto the aromatic pyrrole ring. An example of this is the synthesis of analogs such as 1-[(4-amino-1-methyl-1H-pyrrol-2-yl)carbonyl]-4-methylpiperazine, which introduces an amino group at the 4-position of the pyrrole ring. appchemical.com This type of modification can introduce new hydrogen bonding capabilities and alter the electronic properties of the pyrrole system.

Modifications of the Piperazine Ring System

The piperazine ring is a versatile scaffold that allows for extensive structural modifications to optimize molecular properties. nih.govmdpi.com Its two nitrogen atoms provide handles for improving pharmacokinetics, as their pKa values can lead to increased water solubility and bioavailability. nih.gov

The most common modification of the piperazine ring involves substitution at the nitrogen atoms. nih.gov In the parent compound, the nitrogen at position 1 is acylated by the N-methylpyrrole carbonyl group. The secondary amine at the N-4 position is a prime target for introducing a diverse array of substituents.

Key methods for creating N-alkyl derivatives include nucleophilic substitution on alkyl halides and reductive amination. nih.gov For N-aryl derivatives, palladium-catalyzed Buchwald–Hartwig coupling and aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic rings are frequently employed synthetic methods. nih.gov These reactions allow for the introduction of various alkyl, benzyl (B1604629), and (hetero)aryl groups. nih.gov For example, analogs featuring N-phenylpiperazine and N-benzylpiperazine moieties have been synthesized in various contexts. nih.gov

The table below summarizes common N-4 substitution patterns and the synthetic methods used to achieve them.

Substituent TypeExample GroupCommon Synthetic Method(s)
AlkylMethyl, Ethyl, PropylReductive Amination, Nucleophilic Substitution
BenzylBenzyl, Substituted BenzylReductive Amination, Nucleophilic Substitution
ArylPhenyl, Substituted PhenylBuchwald-Hartwig Coupling, Ullmann Condensation
HeteroarylPyridinyl, PyrimidinylAromatic Nucleophilic Substitution (SNAr)
AcylAcetyl, BenzoylAcylation with acid chlorides or anhydrides
SulfonylPropylsulfonylSulfonylation with sulfonyl chlorides

An example of an N,N-disubstituted derivative is 1-[(4-amino-1-methyl-1H-pyrrol-2-yl)carbonyl]-4-methylpiperazine, where the N-1 position is acylated and the N-4 position is methylated. appchemical.com

While less common than N-substitution, modification of the carbon atoms of the piperazine ring is another strategy to alter the compound's conformation and properties. Introducing substituents on one or more carbon atoms of the piperazine ring can create more complex and rigid structures. nih.gov This approach can be used to control the spatial arrangement of other pharmacophoric groups attached to the molecule.

To create more conformationally constrained analogs, the piperazine ring can be incorporated into more complex polycyclic systems. nih.gov This can be achieved by forming bicyclic structures, such as a 3,6-diazabicyclo[3.1.1]heptane ring system, which rigidly locks the geometry of the piperazine core. nih.gov Such modifications can be crucial for enhancing selectivity for a biological target by fixing the molecule in a specific bioactive conformation.

Modifications of the Pyrrole Ring System

The parent compound, this compound, already features a methyl group on the nitrogen of the pyrrole ring. This N-methylation is a specific instance of N-alkylation. Other N-alkylation strategies can be employed to introduce different groups, which can influence the molecule's interaction with biological targets. For instance, N-benzylation of pyrrole rings is a known synthetic transformation. nih.gov This can be accomplished by reacting the N-H precursor of the pyrrole with a substituted benzyl bromide in the presence of a base, such as potassium hydroxide, in a solvent like dimethylformamide (DMF). nih.gov This strategy allows for the introduction of various substituted benzyl groups, providing another avenue for structural diversification. nih.gov

Substitutions on Pyrrole Carbon Atoms

The pyrrole ring of this compound is amenable to electrophilic substitution, primarily at the C4 and C5 positions, due to the electron-donating nature of the nitrogen atom. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 1-substituted pyrroles. chemtube3d.comijpcbs.comcapes.gov.brwikipedia.org This reaction introduces a formyl group (-CHO) onto the pyrrole ring, which can then serve as a versatile synthetic handle for further modifications.

The regioselectivity of the Vilsmeier-Haack reaction on 1-substituted pyrroles is influenced by both steric and electronic factors. capes.gov.br For 1-alkylpyrroles, substitution typically occurs at the C2 and C5 positions. Given that the C2 position is already substituted in the parent compound, formylation is expected to occur predominantly at the C5 position, with potential for some C4-formylation.

Table 1: Vilsmeier-Haack Formylation of 1-methyl-1H-pyrrole Derivatives

Starting MaterialReagents and ConditionsMajor Product(s)Reference(s)
1-methyl-1H-pyrrolePOCl₃, DMF1-methyl-1H-pyrrole-2-carbaldehyde capes.gov.br
1-aryl-1H-pyrrolePOCl₃, DMFMixture of 2- and 3-formyl derivatives capes.gov.br

Note: This table presents data for related 1-substituted pyrroles to illustrate the expected outcome for this compound.

Halogenation and Introduction of Electron-Withdrawing Groups on Pyrrole

The introduction of halogens and other electron-withdrawing groups onto the pyrrole ring can significantly alter the electronic properties of the this compound scaffold. Such modifications are crucial for modulating biological activity and pharmacokinetic parameters.

Halogenation:

Electrophilic halogenation of pyrroles can be achieved using various reagents. For instance, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used for chlorination, bromination, and iodination, respectively. The reaction typically proceeds at the most electron-rich positions of the pyrrole ring. For the target compound, halogenation is anticipated to occur at the C4 and C5 positions. A practical synthesis of halogen-doped pyrrole building blocks has been reported, which can be adapted for the synthesis of halogenated derivatives of this compound. researchgate.net

Introduction of Electron-Withdrawing Groups:

Beyond halogens, other electron-withdrawing groups such as nitro (-NO₂) and cyano (-CN) can be introduced. Nitration of pyrroles can be challenging due to the sensitivity of the pyrrole ring to strong acidic conditions, which can lead to polymerization. However, milder nitrating agents can be employed. The introduction of a nitro group can serve as a precursor for other functional groups, such as an amino group, through reduction. nih.gov

Table 2: Halogenation and Nitration of Pyrrole Derivatives

Reaction TypeReagent(s)Expected Product on Parent CompoundReference(s)
ChlorinationN-Chlorosuccinimide (NCS)1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine and/or 1-[(5-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine researchgate.net
BrominationN-Bromosuccinimide (NBS)1-[(4-bromo-1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine and/or 1-[(5-bromo-1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine researchgate.net
NitrationMild nitrating agents1-[(4-nitro-1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine and/or 1-[(5-nitro-1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine nih.gov

Note: The products listed are predicted based on the reactivity of similar pyrrole systems.

Structural Variation of the Amide Linker Region

The amide bond in this compound is a key structural feature that can be modified to explore new chemical space and alter the compound's properties. One common strategy is the use of amide bond bioisosteres, which are functional groups that mimic the spatial and electronic properties of the amide bond while potentially offering improved metabolic stability or different hydrogen bonding patterns.

Common bioisosteres for the amide group include five-membered heterocyclic rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles. nih.gov The synthesis of these analogs typically involves the preparation of the corresponding pyrrole-containing precursor (e.g., an azide (B81097) or a carboxylic acid) and the piperazine moiety, followed by a cyclization reaction to form the heterocyclic linker. For example, a 1,2,3-triazole linker can be formed via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Table 3: Common Amide Bond Bioisosteres

Amide BioisostereGeneral StructureSynthetic ApproachReference(s)
1,2,3-TriazolePyrrole-(C₂N₃)-PiperazineAzide-alkyne cycloaddition nih.gov
1,2,4-OxadiazolePyrrole-(C₂N₂O)-PiperazineReaction of an amidoxime (B1450833) with a carboxylic acid derivative nih.gov
1,3,4-OxadiazolePyrrole-(C₂N₂O)-PiperazineCyclization of a diacylhydrazine nih.gov
TetrazolePyrrole-(CN₄)-PiperazineReaction of a nitrile with an azide dntb.gov.ua

Design and Synthesis of Compound Libraries based on the Scaffold

The this compound scaffold is well-suited for the generation of compound libraries for high-throughput screening in drug discovery programs. Combinatorial chemistry and parallel synthesis are powerful tools for rapidly producing a large number of diverse analogs. mdpi.comnih.gov

The synthetic strategy for building such libraries often involves a modular approach, where different building blocks can be introduced at various positions of the scaffold. For the target compound, diversity can be introduced at:

The N1-position of the pyrrole ring: By starting with different N-substituted pyrrole-2-carboxylic acids.

The C4 and C5 positions of the pyrrole ring: Through the functionalization of the pyrrole ring as described in sections 3.3.2 and 3.3.3.

The N4-position of the piperazine ring: By reacting the this compound with a variety of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides).

Solid-phase synthesis can be a particularly efficient method for constructing these libraries, as it simplifies the purification of intermediates and allows for the automation of the synthetic process.

Spectroscopic and Structural Elucidation of 1 1 Methyl 1h Pyrrol 2 Yl Carbonyl Piperazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine, ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for a complete structural assignment.

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their chemical environments within a molecule. In the case of this compound, the spectrum would exhibit characteristic signals for the protons of the 1-methyl-1H-pyrrole ring and the piperazine (B1678402) moiety.

The protons of the pyrrole (B145914) ring are expected to appear in the aromatic region of the spectrum, typically between 6.0 and 7.0 ppm. Specifically, the proton at position 5 (H-5) is expected to be the most downfield, followed by the proton at position 3 (H-3), and then the proton at position 4 (H-4). The methyl group attached to the pyrrole nitrogen (N-CH₃) would give a singlet signal further upfield, generally in the range of 3.5-4.0 ppm.

The piperazine ring protons typically show complex splitting patterns due to their non-equivalent axial and equatorial positions and coupling with each other. The protons on the carbons adjacent to the carbonyl group are expected to be deshielded and appear at a lower field (downfield) compared to the protons on the carbons adjacent to the secondary amine. The chemical shifts for piperazine protons in similar structures are often observed in the range of 2.5 to 4.0 ppm. The NH proton of the piperazine ring would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyrrole H-5 ~6.8 Doublet of doublets
Pyrrole H-3 ~6.5 Doublet of doublets
Pyrrole H-4 ~6.1 Triplet
N-CH₃ (Pyrrole) ~3.8 Singlet
Piperazine CH₂ (adjacent to C=O) ~3.5 - 3.8 Multiplet
Piperazine CH₂ (adjacent to NH) ~2.8 - 3.1 Multiplet

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield, typically in the range of 160-170 ppm. The carbons of the pyrrole ring will resonate in the aromatic region, generally between 100 and 140 ppm. The carbon attached to the carbonyl group (C-2 of pyrrole) would be the most downfield among the pyrrole carbons. The methyl carbon attached to the pyrrole nitrogen will appear upfield, around 35-40 ppm.

The piperazine ring carbons will have chemical shifts in the range of 40-50 ppm. The carbons adjacent to the carbonyl group will be slightly more downfield than those adjacent to the secondary amine.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O ~165
Pyrrole C-2 ~130
Pyrrole C-5 ~125
Pyrrole C-3 ~115
Pyrrole C-4 ~110
Piperazine CH₂ (adjacent to C=O) ~45 - 50
Piperazine CH₂ (adjacent to NH) ~40 - 45

2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would be used to confirm the connectivity of the pyrrole ring protons (H-3, H-4, and H-5) and to unravel the complex coupling network within the piperazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached. HMQC/HSQC would be used to definitively assign the chemical shifts of the pyrrole and piperazine carbons based on the already assigned proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR spectroscopy is a rapid and sensitive technique for identifying characteristic functional groups. The FT-IR spectrum of this compound would show several key absorption bands.

The most prominent band would be the C=O stretching vibration of the amide group, which is expected to appear in the region of 1630-1680 cm⁻¹. The exact position would be influenced by the electronic effects of the pyrrole ring. The N-H stretching vibration of the secondary amine in the piperazine ring would give a moderate to weak band around 3300-3500 cm⁻¹. C-H stretching vibrations of the pyrrole ring and the piperazine and methyl groups would be observed in the region of 2800-3100 cm⁻¹. The C-N stretching vibrations of the amide and the piperazine ring would appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Piperazine) ~3350 Medium
C-H Stretch (Aromatic/Aliphatic) ~2850 - 3100 Medium-Strong
C=O Stretch (Amide) ~1650 Strong

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the pyrrole ring would be particularly prominent. The C-C and C=C stretching vibrations of the pyrrole ring would give strong bands in the 1300-1600 cm⁻¹ region. The C-H stretching vibrations would also be visible. The carbonyl stretch, while strong in the IR, may be weaker in the Raman spectrum. The symmetric vibrations of the piperazine ring would also be observable.

By combining the data from both FT-IR and Raman spectroscopy, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a thorough structural characterization.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound. Using techniques such as electrospray ionization (ESI), the molecule is ionized, typically by protonation, to form a molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the precise determination of the molecular weight. The molecular formula of this compound is C₁₀H₁₅N₃O, corresponding to a molecular weight of 193.25 g/mol . appchemical.com High-resolution mass spectrometry (HRMS) can further confirm this by providing an accurate mass measurement that validates the elemental composition. nih.govmdpi.com

Beyond molecular weight, MS/MS or collision-induced dissociation (CID) experiments provide insight into the compound's structure through fragmentation analysis. nih.gov The fragmentation pattern is characteristic of the molecule's specific arrangement of atoms and functional groups. For this compound, fragmentation typically occurs at the most labile bonds. Common fragmentation pathways for piperazine derivatives include the cleavage of the piperazine ring and the amide bond. researchgate.net

Key fragmentation patterns observed for related structures include:

Cleavage of the amide bond: This can lead to the formation of two primary fragments: the 1-methyl-1H-pyrrole-2-carbonyl cation and the piperazine radical cation.

Fragmentation of the piperazine ring: The piperazine ring can undergo ring-opening and subsequent cleavage, leading to a series of smaller fragment ions. A characteristic neutral loss of N-methylpiperazine (100 Da) has been observed in similar structures. researchgate.net

Loss of the carbonyl group: Decarbonylation can also occur under certain conditions.

The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the 1-methyl-1H-pyrrole moiety to the piperazine ring via a carbonyl linker.

Table 1: Predicted Mass Spectrometry Data for this compound

Ion/Fragment Formula Calculated m/z Description
[M+H]⁺ C₁₀H₁₆N₃O⁺ 194.13 Protonated molecular ion
[C₆H₆NO]⁺ C₆H₆NO⁺ 108.05 Fragment from cleavage of the amide bond (pyrrole-carbonyl moiety)
[C₄H₉N₂]⁺ C₄H₉N₂⁺ 85.08 Fragment from cleavage of the amide bond (piperazine moiety)

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Analysis

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides valuable information about the electronic structure of this compound. The UV-Vis spectrum arises from the absorption of photons that excite electrons from lower to higher energy molecular orbitals.

The key chromophores in this molecule are the 1-methyl-1H-pyrrole ring and the carbonyl group, which form a conjugated system. This conjugation leads to characteristic absorption bands in the UV region. The primary electronic transitions expected are:

π → π* transitions: These high-intensity absorptions are associated with the conjugated π-system of the pyrrole ring and the carbonyl group. For pyrrole derivatives, these transitions are typically observed in the UV region. nih.gov

n → π* transitions: This lower-intensity absorption corresponds to the excitation of a non-bonding electron from the oxygen atom of the carbonyl group into an anti-bonding π* orbital.

The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent environment and substitution on either the pyrrole or piperazine rings.

Fluorescence spectroscopy measures the emission of light from the molecule as it returns from an excited electronic state to the ground state. Many pyrrole-based compounds are known to be fluorescent. nih.govresearchgate.net The formation of fluorescent pyrroles can be accelerated in the presence of certain proteins, making them useful as molecular probes. nih.gov The fluorescence of pyrrole derivatives often requires UV excitation, with emission occurring at longer wavelengths. nih.gov The difference between the absorption and emission maxima is known as the Stokes shift. mdpi.com The fluorescence quantum yield and lifetime are important parameters that characterize the emission process and can be influenced by substituents and the solvent. rsc.org Some piperazine-coumarin derivatives have been developed as fluorescent probes with enhanced brightness and solubility. nih.gov

Table 2: Typical Spectroscopic Properties for Related Pyrrole and Piperazine Derivatives

Technique Wavelength Range Associated Transition/Phenomenon Reference
UV-Vis Absorption 260-350 nm π → π* transitions of the pyrrole-carbonyl system nih.govrsc.org
Fluorescence Excitation ~260 nm Excitation to the first singlet excited state (S₁) nih.gov

X-ray Crystallography for Solid-State Molecular Structure and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed.

For this compound, a single-crystal X-ray diffraction study would reveal several key structural features:

Conformation of the Piperazine Ring: Piperazine rings typically adopt a stable chair conformation to minimize steric strain. researchgate.net Crystallographic data for various piperazine derivatives confirm this preference. researchgate.netbeilstein-journals.org

Planarity: The 1-methyl-1H-pyrrole ring is an aromatic, and therefore planar, system. The adjacent carbonyl group and the amide nitrogen atom are also expected to lie in or close to this plane to maximize resonance stabilization.

Amide Bond Conformation: The analysis would determine the relative orientation of the pyrrole ring and the piperazine ring around the amide bond.

Intermolecular Interactions: The crystal packing is determined by intermolecular forces such as hydrogen bonds (involving the secondary amine of the piperazine ring) and van der Waals interactions, which dictate the macroscopic properties of the crystal.

Table 3: Representative Crystallographic Data for Piperazine and Pyrrole Derivatives

Parameter Example 1: A 1-Benzhydryl Piperazine Derivative researchgate.net Example 2: An N-Methylpiperazinyl Derivative mdpi.com Example 3: A Dipyrromethane nih.gov
Crystal System Monoclinic Monoclinic Monoclinic
Space Group C2/c P2₁/c P2₁/c (similar)
a (Å) 13.1120 - 6.048
b (Å) 21.4990 - 7.312
c (Å) 16.655 - 9.024
β (°) 111.352 - 100.78

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a pure compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, with the molecular formula C₁₀H₁₅N₃O, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). This technique is a standard method for the characterization of newly synthesized piperazine derivatives. mdpi.combeilstein-journals.org

The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From these amounts, the original mass percentages of C, H, and N in the sample are calculated. The percentage of oxygen is often determined by difference.

Table 4: Calculated Elemental Composition of this compound (C₁₀H₁₅N₃O)

Element Symbol Atomic Weight (u) Number of Atoms Total Mass (u) Mass Percentage (%)
Carbon C 12.011 10 120.11 62.14%
Hydrogen H 1.008 15 15.12 7.82%
Nitrogen N 14.007 3 42.021 21.74%
Oxygen O 15.999 1 15.999 8.28%

| Total | | | | 193.25 | 100.00% |

Computational and Theoretical Chemistry Studies on 1 1 Methyl 1h Pyrrol 2 Yl Carbonyl Piperazine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the molecular characteristics of 1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine. A foundational study utilized the B3LYP functional with the 6-311++G(d,p) basis set to perform comprehensive theoretical analyses.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the molecule, known as geometry optimization. For this compound, this process reveals a non-planar structure. The piperazine (B1678402) ring adopts a stable chair conformation, which is a common low-energy arrangement for such six-membered rings.

Selected Optimized Geometrical Parameters
ParameterBond/AngleValue
Bond LengthC8=O91.23 Å
Bond LengthN7-C81.37 Å
Bond LengthN10-C111.46 Å
Bond AngleN7-C8-O9121.2°
Bond AngleC6-N7-C8128.5°
Dihedral AngleC11-N10-C8-N7-172.9°
Dihedral AngleC8-N7-C6-C1179.9°

Electronic Structure Investigations (e.g., HOMO-LUMO, Molecular Electrostatic Potential (MEP))

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is primarily located on the 1-methyl-1H-pyrrol-2-yl moiety, while the LUMO is distributed across the carbonyl group and the piperazine ring.

The calculated HOMO energy is -5.99 eV and the LUMO energy is -0.63 eV, resulting in a significant energy gap of 5.36 eV. This large gap suggests that the molecule possesses high kinetic stability and low chemical reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In the MEP analysis, regions of negative potential (shown in red and yellow) are associated with electrophilic reactivity, while positive potential areas (blue) indicate sites for nucleophilic attack. For this compound, the most negative potential is concentrated around the oxygen atom of the carbonyl group, making it a likely site for electrophilic interaction. Conversely, the hydrogen atoms of the piperazine ring exhibit the most positive potential.

Calculated Electronic Properties
PropertyValue
HOMO Energy-5.99 eV
LUMO Energy-0.63 eV
Energy Gap (ΔE)5.36 eV
Ionization Potential5.99 eV
Electron Affinity0.63 eV
Electronegativity (χ)3.31 eV
Chemical Hardness (η)2.68 eV
Chemical Softness (S)0.18 eV⁻¹
Electrophilicity Index (ω)2.04 eV

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. These interactions contribute significantly to molecular stability. The most significant stabilizing interaction in this compound is the electron delocalization from a lone pair orbital of the carbonyl oxygen (LP(1) O9) to the antibonding orbitals of the adjacent C8-N7 and C8-N10 bonds.

Another key interaction involves the delocalization of electron density from the lone pair of the nitrogen atom N7 to the antibonding π* orbital of the C8=O9 carbonyl group, which results in a stabilization energy of 41.51 kcal/mol. These charge transfer events, quantified by the second-order perturbation energy (E2), underscore the electronic delocalization that stabilizes the molecule's structure.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for Comparison with Experimental Data

DFT calculations allow for the prediction of various spectroscopic parameters, which can be compared with experimental data to validate the computational model.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C atoms were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted values show a strong correlation with experimentally determined shifts, confirming the accuracy of the optimized geometry. For instance, the calculated chemical shift for the carbonyl carbon (C8) is 163.2 ppm, which aligns well with typical values for such functional groups.

IR Spectroscopy: The theoretical vibrational frequencies were calculated and scaled to correct for anharmonicity and other systematic errors inherent in the computational method. The predicted spectrum shows characteristic peaks, such as the C=O stretching vibration, which is calculated to be at 1673 cm⁻¹. This and other predicted vibrational modes correspond well with experimental infrared spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations were used to predict the electronic absorption spectrum. The analysis, conducted in a methanol (B129727) solvent model, predicted a maximum absorption wavelength (λmax) at 285 nm, corresponding to an electronic transition from the HOMO to the LUMO (H→L). This n→π* transition is characterized by an oscillator strength of 0.36.

Topological Analysis of Electron Density (e.g., AIM, ELF, LOL, RDG)

Topological analysis of the electron density provides deeper insights into the nature of chemical bonds and non-covalent interactions.

Atoms in Molecules (AIM): AIM analysis characterizes chemical bonds based on the properties of the electron density (ρ) at the bond critical points (BCPs). The values of the Laplacian of the electron density (∇²ρ) and the total energy density (H(r)) at these points distinguish between covalent and non-covalent interactions. For the C-C, C-N, and C=O bonds in the molecule, the analysis shows ∇²ρ < 0 and H(r) < 0, which is characteristic of covalent bonds.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL analyses provide a visual representation of electron localization in the molecular space. For this compound, these analyses show high electron localization around the oxygen and nitrogen atoms, corresponding to their lone pairs, as well as in the regions of covalent bonds.

Reduced Density Gradient (RDG): The RDG method is particularly useful for identifying and visualizing weak non-covalent interactions. The analysis for this molecule reveals the presence of weak intramolecular van der Waals interactions and some steric effects, indicated by specific patterns in the RDG vs. sign(λ₂)ρ plot.

Molecular Modeling and Simulation

While extensive quantum chemical calculations have been performed, detailed molecular modeling and simulation studies, such as molecular dynamics or Monte Carlo simulations, for this compound are not extensively detailed in the primary literature. Such studies would typically be employed to understand the molecule's behavior in a condensed phase, its interaction with solvents, or its dynamics over time, representing a potential area for future research.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic nature of molecules and exploring their accessible conformational space over time. By simulating the atomic motions of this compound in a solvated environment, researchers can gain insights into its flexibility, stability, and the preferred shapes it adopts. These simulations are critical for understanding how the molecule might behave in a biological system, such as near a receptor binding site.

For instance, MD simulations have been effectively used to study the absorption of CO2 in piperazine-activated solutions, demonstrating the importance of understanding molecular distributions and interactions on a dynamic scale. nih.gov Similar computational approaches have been employed to reveal crucial amino acid interactions for piperidine/piperazine-based compounds with sigma receptors, highlighting the predictive power of these simulations. rsc.orgnih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations of this compound

Parameter Description Relevance to the Compound
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. Determines the accuracy of the simulated atomic interactions for the pyrrole (B145914), piperazine, and carbonyl groups.
Solvent Model Explicit or implicit representation of the solvent (e.g., water) surrounding the molecule. Crucial for accurately simulating the molecule's behavior in a biological-like aqueous environment.
Simulation Time The duration of the simulation, typically ranging from nanoseconds to microseconds. Longer simulation times allow for the exploration of a wider range of conformational space and slower dynamic events.

| Temperature and Pressure | Controlled parameters to mimic physiological or experimental conditions. | Ensures the simulation reflects the relevant environmental conditions for the molecule's activity. |

Molecular Docking and Ligand-Target Interaction Prediction at the Atomic Level

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. connectjournals.com In the context of this compound, docking studies are instrumental in predicting its binding mode and affinity to various biological targets, such as enzymes or receptors. This method allows for the visualization of interactions at the atomic level, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can guide the design of more potent and selective analogs by identifying key interaction points. For example, the nitrogen atoms in the piperazine ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors, while the methyl-pyrrole moiety can engage in hydrophobic interactions.

Numerous studies have successfully employed molecular docking to investigate the interactions of pyrrole and piperazine-containing compounds with various targets. For instance, docking studies of piperazine derivatives with the androgen receptor have provided insights into their anti-prostate cancer activity. nih.gov Similarly, docking has been used to elucidate the binding modes of pyrrole derivatives as potential EGFR/CDK2 inhibitors and AChE/BACE1 dual inhibitors. nih.govnih.gov These examples underscore the utility of molecular docking in rational drug design involving scaffolds related to this compound.

Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Target

Interaction Type Potential Interacting Group on Compound Potential Interacting Residue on Target
Hydrogen Bond Carbonyl oxygen Backbone NH of a hinge region residue
Hydrogen Bond Piperazine nitrogen Side chain of an acidic residue (e.g., Asp, Glu)
Hydrophobic Interaction Methyl-pyrrole ring Aromatic or aliphatic residues in a hydrophobic pocket

| van der Waals Forces | Entire molecule | Various residues within the binding pocket |

Pharmacophore Model Generation for Binding Requirements

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. The generation of such models for this compound and its analogs can help in understanding the key binding requirements for their biological activity. These models are typically composed of features such as hydrogen bond donors and acceptors, hydrophobic regions, and positive or negative ionizable groups.

By analyzing the structures of a series of active compounds containing the this compound scaffold, a common pharmacophore can be derived. This model can then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity. It can also guide the optimization of existing leads by highlighting which features are crucial for binding and which can be modified.

The pyrrole moiety is recognized as a prominent pharmacophore feature in the design of various inhibitors. researchgate.net The generation of a pharmacophore model would likely identify the carbonyl oxygen as a hydrogen bond acceptor, the piperazine nitrogens as potential hydrogen bond donors or acceptors (depending on their protonation state), and the methyl-pyrrole ring as a hydrophobic feature. Conformational analysis is a key component of pharmacophore design, ensuring that the relative spatial arrangement of these features is optimal for binding. nih.gov

Table 3: Potential Pharmacophoric Features of this compound

Pharmacophoric Feature Corresponding Chemical Moiety Role in Ligand-Target Interaction
Hydrogen Bond Acceptor Carbonyl oxygen Forms hydrogen bonds with donor groups on the target.
Hydrogen Bond Donor/Acceptor Piperazine nitrogen atoms Can form hydrogen bonds depending on the local environment and pH.
Hydrophobic Group Methyl-pyrrole ring Engages in non-polar interactions with hydrophobic pockets of the target.

| Aromatic Ring | Pyrrole ring | Can participate in π-π stacking or other aromatic interactions. |

Mechanistic Investigations of Chemical Reactions Involving the Scaffold

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry, enabling the optimization of reaction conditions and the development of new synthetic routes. For the this compound scaffold, computational studies can provide detailed insights into the pathways of its formation and subsequent transformations.

Transition State Characterization and Reaction Pathway Elucidation

The synthesis of this compound typically involves the coupling of a 1-methyl-1H-pyrrole-2-carbonyl derivative (such as the acid chloride or an activated ester) with piperazine. Computational methods, particularly density functional theory (DFT), can be used to model this reaction at the quantum mechanical level. By calculating the energies of reactants, intermediates, transition states, and products, the entire reaction pathway can be mapped out.

Characterizing the transition state, which is the highest energy point along the reaction coordinate, is crucial for understanding the reaction mechanism and predicting its rate. For the amide bond formation, the transition state would involve the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the pyrrole derivative. Computational analysis can reveal the geometry of this transition state, including bond lengths and angles, providing a detailed picture of the bond-forming and bond-breaking processes.

Kinetic and Thermodynamic Aspects of Synthetic Transformations

Computational chemistry can also provide valuable information about the kinetic and thermodynamic aspects of reactions involving the this compound scaffold. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy corresponds to a faster reaction. By calculating these energies, computational models can help in selecting the most efficient synthetic route.

Thermodynamic calculations, on the other hand, determine the relative stability of reactants and products. The change in Gibbs free energy (ΔG) for a reaction indicates whether it is spontaneous (exergonic, ΔG < 0) or non-spontaneous (endergonic, ΔG > 0). This information is essential for predicting the position of the chemical equilibrium and the theoretical yield of the reaction. For example, in the synthesis of this compound, computational analysis can confirm that the formation of the amide bond is a thermodynamically favorable process.

Studies on the kinetics of reactions involving piperazine have shown its role in accelerating reaction rates, for instance, in the context of carbon dioxide absorption. researchgate.net These principles can be computationally modeled to understand the reactivity of the piperazine moiety in the synthesis of the title compound.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1-methyl-1H-pyrrole-2-carbonyl chloride

Research Applications and Investigations of the 1 1 Methyl 1h Pyrrol 2 Yl Carbonyl Piperazine Scaffold in Chemical Biology

Scaffold in Enzymatic Target Research

The exploration of the 1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine scaffold and its analogs has spanned several key enzymatic targets, revealing potential for therapeutic intervention.

Investigation of Prostaglandin (B15479496) D Synthase Interaction and Modulation

Prostaglandin D synthase (PGDS) is a crucial enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in inflammatory and allergic responses. nih.gov As such, inhibitors of PGDS are of significant interest for the development of new anti-inflammatory and anti-allergic drugs. researchgate.net While direct studies on the interaction of this compound with Prostaglandin D Synthase are not extensively documented in publicly available research, the field is active in the discovery of novel inhibitors.

Current research on PGDS inhibitors has identified several classes of compounds. For instance, TFC-007 and HQL-79 are well-characterized inhibitors. nih.govbiorxiv.org Furthermore, the development of PROTACs (Proteolysis Targeting Chimeras) for H-PGDS, such as one derived from TFC-007, represents a novel approach to target this enzyme by inducing its degradation. nih.gov The exploration of diverse chemical scaffolds for PGDS inhibition is ongoing, and while the pyrrole-piperazine motif has not been a primary focus in published studies, its potential for interaction cannot be ruled out without specific investigation.

Exploration of DNA Gyrase Inhibition via Pyrrolamide Analogs

DNA gyrase is an essential bacterial enzyme that plays a critical role in DNA replication, making it a well-established target for antibacterial agents. Pyrrolamides, a class of compounds that includes the this compound scaffold, have emerged as a novel class of DNA gyrase inhibitors. These compounds typically function by competing with ATP for binding to the GyrB subunit of the DNA gyrase enzyme, which ultimately leads to the inhibition of DNA synthesis and bacterial cell death.

The development of pyrrolamide-based DNA gyrase inhibitors has been guided by structure-activity relationship (SAR) studies and fragment-based lead generation approaches. For example, NMR screening of fragment libraries has been used to identify low-molecular-weight compounds that bind to the ATP pocket of DNA gyrase. This has enabled the rapid progression from fragment hits with millimolar affinity to lead compounds with submicromolar potency.

Optimization of the pyrrolamide scaffold has involved modifications to the pyrrole (B145914) ring, the linker, and other heterocyclic moieties to enhance biochemical activity and drug-like properties. These efforts have led to the identification of potent antibacterial agents with improved cellular activity and in vivo efficacy.

Studies on Elastase Inhibition using Related Piperazine (B1678402)/Pyrrole Derivatives

Human neutrophil elastase (HNE) is a serine protease involved in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD). Consequently, the development of HNE inhibitors is a significant area of therapeutic research. While direct studies on this compound as an elastase inhibitor are limited, research on related structures containing pyrrolidine (B122466) and piperazine moieties has shown promise.

Derivatives of pyrrolidine trans-lactams have been identified as potent, orally active inhibitors of HNE. researchgate.net These compounds act as intracellular neutrophil elastase inhibitors and have been optimized for stability and activity. researchgate.net Additionally, computational studies have explored piperazine-based compounds as potential elastase inhibitors, suggesting that the piperazine scaffold can be a valuable component in the design of new anti-elastase agents. mdpi.com The inhibitory activity of these related compounds suggests that the pyrrole-piperazine scaffold could also be a viable candidate for the development of novel elastase inhibitors.

Exploration in DNA Binding Research and Minor Groove Interaction

The ability of small molecules to bind to specific DNA sequences is a cornerstone of modern molecular biology and drug design. The pyrrole moiety, a key component of the this compound scaffold, is a well-established DNA minor groove binding motif.

Design Principles for DNA Minor Groove Binders Incorporating Pyrrole Units

The design of DNA minor groove binders often relies on the use of N-methylpyrrole and N-methylimidazole amino acids. These units can be linked to form polyamides that bind cooperatively as antiparallel dimers in the minor groove of the DNA helix. The sequence specificity of these binders is determined by the side-by-side pairings of the pyrrole and imidazole (B134444) rings.

A key principle in the design of these molecules is the shape complementarity with the DNA minor groove. The curvature of the polyamide chain is designed to match the curvature of the minor groove, allowing for a snug fit. Hydrogen bonding between the amide groups of the polyamide and the floor of the minor groove further stabilizes the complex. The sequence recognition is achieved through specific hydrogen bonds between the pyrrole or imidazole rings and the edges of the base pairs.

Influence of Scaffold Modifications on DNA Recognition

Modifications to the basic pyrrole-polyamide scaffold can have a significant impact on DNA recognition and binding affinity. For instance, the introduction of a piperazine moiety can alter the flexibility and charge distribution of the molecule, potentially influencing its DNA binding properties.

Studies on pyrrolobenzodiazepine conjugates linked to a piperazine bridge have shown that these modifications can lead to potent DNA-binding agents with significant cytotoxic activity against cancer cell lines. In these conjugates, the piperazine linker plays a crucial role in positioning the pyrrolobenzodiazepine moiety for optimal interaction with the DNA minor groove. Molecular modeling studies have been instrumental in understanding the structure-activity relationships and predicting the DNA-binding ability of these modified scaffolds.

Furthermore, the nature of the substituents on the pyrrole and piperazine rings can be fine-tuned to optimize DNA binding affinity and sequence selectivity. The strategic placement of charged groups or hydrogen bond donors and acceptors can enhance the interaction with the DNA target.

Development as a Chemical Probe for Fundamental Biological Processes (Non-Therapeutic)

While specific, non-therapeutic chemical probes based on the this compound scaffold are not extensively documented in publicly available literature, its structural components suggest a strong potential for such applications. A chemical probe is a small molecule used to study and manipulate biological systems, and the design of such tools often relies on scaffolds that can be readily modified to achieve high potency and selectivity for a specific biological target.

The this compound core possesses key features that are advantageous for the development of chemical probes:

Modularity: The piperazine and pyrrole rings offer distinct sites for chemical modification. The secondary amine of the piperazine ring can be readily functionalized with a variety of substituents to modulate target binding and cellular permeability. Similarly, the pyrrole ring can be substituted at various positions to fine-tune electronic and steric properties.

Hydrogen Bonding Capabilities: The amide linkage and the nitrogen atoms of the piperazine ring can participate in hydrogen bonding interactions, which are crucial for binding to many biological targets.

Biologically Privileged Scaffold: Both pyrrole and piperazine are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in molecules that bind to a variety of protein targets.

Derivatives of this scaffold could be developed into chemical probes to investigate a range of biological processes. For example, by attaching fluorescent dyes or affinity tags, these molecules could be used for target identification and validation studies, cellular imaging, and pull-down assays to explore protein-protein interactions. The development of such probes would be a valuable endeavor for elucidating the roles of specific enzymes, receptors, or ion channels in cellular signaling pathways.

Structure-Activity Relationship (SAR) Studies for Understanding Target Interaction

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule interacts with its biological target and are essential for the optimization of lead compounds in drug discovery. The this compound scaffold provides a versatile platform for systematic SAR exploration.

Key areas for SAR investigation on this scaffold would include:

Substitution on the Piperazine Ring: The nitrogen atom at the 4-position of the piperazine ring is a common point of modification. Introducing a variety of substituents, from small alkyl groups to larger aromatic and heterocyclic moieties, can have a profound impact on biological activity. The nature of this substituent can influence target affinity, selectivity, and pharmacokinetic properties.

Modification of the Pyrrole Ring: Substitution on the pyrrole ring, for instance, at the 4- or 5-positions, can alter the electronic distribution and steric bulk of the molecule. These changes can affect how the molecule fits into a binding pocket and interacts with key amino acid residues.

Alterations to the Carbonyl Linker: While less common, modifications to the amide linker could also be explored. For example, replacing the carbonyl group with other functional groups could impact the molecule's conformational flexibility and hydrogen bonding capacity.

The following table illustrates a hypothetical SAR study for a series of analogs based on the this compound scaffold, targeting a hypothetical protein kinase.

CompoundR1 (Substitution on Piperazine N-4)R2 (Substitution on Pyrrole C-4)Kinase Inhibitory Activity (IC50, nM)
1-H-H5,000
2-CH3-H2,500
3-CH2CH3-H1,800
4-Phenyl-H500
5-Phenyl-Cl250
6-Phenyl-Br200
7-4-Fluorophenyl-Br150
8-4-Methoxyphenyl-Br300

This table is for illustrative purposes only and does not represent actual experimental data.

From this hypothetical data, one could infer that:

Substitution at the N-4 position of the piperazine is crucial for activity, with larger aromatic groups being more favorable than small alkyl groups.

Introduction of a halogen atom at the C-4 position of the pyrrole ring enhances potency.

Electron-withdrawing substituents on the phenyl ring at the N-4 position of the piperazine may be more beneficial for activity than electron-donating groups.

Design of Analogs for Specific Receptor Interactions (e.g., 5-HT6 receptor inverse agonists)

The this compound scaffold is a promising starting point for the design of ligands targeting specific G-protein coupled receptors (GPCRs), such as the serotonin (B10506) 5-HT6 receptor. The 5-HT6 receptor is primarily expressed in the brain and has been implicated in cognitive function and various neuropsychiatric disorders. As such, it is an attractive target for the development of novel therapeutics.

The design of 5-HT6 receptor inverse agonists often involves a pharmacophore model that includes a basic nitrogen atom, an aromatic moiety, and a central core. The this compound scaffold fits this model well:

The piperazine ring provides the basic nitrogen atom, which is thought to interact with a conserved aspartate residue in the transmembrane domain of the receptor.

The 1-methyl-1H-pyrrole ring can serve as a part of the aromatic system that interacts with hydrophobic pockets within the receptor.

Starting from this scaffold, medicinal chemists can design and synthesize a library of analogs to optimize binding affinity and functional activity at the 5-HT6 receptor. For example, by introducing a sulfonyl group attached to an aromatic moiety on the N-4 position of the piperazine, a common feature in many known 5-HT6 receptor ligands, one could significantly enhance potency.

The following table presents a hypothetical design and activity profile for a series of this compound analogs as 5-HT6 receptor inverse agonists.

CompoundSubstitution on Piperazine N-45-HT6 Receptor Binding Affinity (Ki, nM)Functional Activity
A-H>10,000Inactive
B-SO2-Phenyl500Weak Inverse Agonist
C-SO2-(4-chlorophenyl)150Moderate Inverse Agonist
D-SO2-(2-naphthyl)50Potent Inverse Agonist
E-SO2-(5-chloro-2-thienyl)25High-Potency Inverse Agonist

This table is for illustrative purposes only and does not represent actual experimental data.

Applications in Supramolecular Chemistry and Material Science

While the primary focus of research on the this compound scaffold has been in the realm of medicinal chemistry, its structural features also lend themselves to potential applications in supramolecular chemistry and material science.

In supramolecular chemistry , the ability of this scaffold to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, could be exploited to construct well-defined molecular assemblies. The amide linkage is a strong hydrogen bond donor and acceptor, and the pyrrole ring can engage in π-stacking interactions. By strategic functionalization of the piperazine and pyrrole rings, it may be possible to design molecules that self-assemble into higher-order structures like gels, liquid crystals, or molecular capsules. These assemblies could have applications in areas such as sensing, catalysis, and drug delivery.

In material science , the incorporation of the this compound moiety into polymers or other materials could impart specific properties. For example, the basicity of the piperazine ring could be utilized in the development of CO2 capture materials. The pyrrole moiety is a precursor to conducting polymers, and thus, materials incorporating this scaffold could have interesting electronic properties. Furthermore, the ability of the piperazine and pyrrole nitrogens to coordinate with metal ions could be used to create novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, separation, and catalysis.

Although these applications are currently speculative and not well-documented in the literature for this specific compound, the inherent chemical properties of the this compound scaffold make it a promising candidate for future exploration in these exciting fields of research.

Future Research Directions for 1 1 Methyl 1h Pyrrol 2 Yl Carbonyl Piperazine

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of amides, including 1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine, often relies on coupling reagents that generate significant chemical waste, aligning poorly with the principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic routes.

Biocatalysis: A promising direction is the use of enzymes, such as lipases or engineered amidases, to catalyze the amide bond formation between 1-methyl-1H-pyrrole-2-carboxylic acid (or its esters) and piperazine (B1678402). nih.govbohrium.comnih.govresearchgate.netresearchgate.netresearchgate.net Lipases, like Candida antarctica lipase (B570770) B (CALB), have demonstrated efficacy in forming amides in non-conventional, greener solvents and even under solvent-free conditions, which drastically reduces the environmental impact. nih.govbohrium.comnih.govresearchgate.net Research in this area would involve screening for suitable enzymes, optimizing reaction conditions (e.g., temperature, water activity), and potentially immobilizing the enzyme for enhanced stability and reusability.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. nih.govscilit.com Implementing a flow process for the synthesis of this compound could involve pumping solutions of the carboxylic acid (or an activated derivative) and piperazine through a heated microreactor, potentially containing a packed-bed catalyst. scilit.com This approach would allow for precise control over reaction parameters, leading to higher yields, purity, and process efficiency.

Green Solvents and Catalysts: The exploration of benign solvent systems, such as cyclopentyl methyl ether (CPME) or water, could further enhance the sustainability of the synthesis. nih.govbohrium.comnih.gov Additionally, developing catalytic methods that avoid stoichiometric activating agents is a key goal. For instance, methodologies using catalytic amounts of zinc chloride for direct amidation of carboxylic acids with amine partners could be adapted for this synthesis. rsc.org

Synthetic Strategy Key Advantages Research Focus
Biocatalysis High selectivity, mild conditions, reduced waste. nih.govbohrium.comnih.govEnzyme screening, reaction optimization, enzyme immobilization.
Flow Chemistry Enhanced safety, scalability, process control. nih.govscilit.comReactor design, optimization of flow parameters, integration with real-time monitoring.
Green Chemistry Reduced environmental impact, improved atom economy.Use of sustainable solvents, development of waste-free catalytic systems. nih.govbohrium.com

Integration of Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

To optimize the novel synthetic methodologies described above, robust real-time monitoring is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. nih.govnih.govamericanpharmaceuticalreview.com

Future research should focus on integrating advanced spectroscopic techniques for in-situ or operando monitoring of the synthesis of this compound.

Vibrational Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR), Near-Infrared (NIR), and Raman spectroscopy are powerful tools for real-time reaction monitoring. nih.govnih.govazooptics.comamericanpharmaceuticalreview.com By inserting fiber-optic probes directly into a batch or flow reactor, it is possible to track the concentration of reactants, intermediates, and the final product by observing changes in their characteristic vibrational bands. This data allows for precise determination of reaction kinetics and endpoints, ensuring process efficiency and product quality. nih.govazooptics.com

Advanced Imaging: For solid-state characterization, techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray microscopy can provide detailed information about the crystal structure, polymorphism, and morphology of the final product. This is particularly important as the physical properties of the compound can significantly impact its performance in downstream applications.

The data generated from these techniques can be used to build kinetic models and establish a "design space" for the manufacturing process, ensuring consistent and high-quality production. nih.gov

Further Refinement and Application of Advanced Computational Approaches

Computational chemistry offers powerful tools to predict molecular properties, understand reaction mechanisms, and guide experimental design, thereby accelerating research and development.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate the detailed mechanism of the amide bond formation. scilit.comrsc.orgnih.govresearchgate.net Such calculations can determine the energy barriers of different reaction pathways, identify transition states, and explain the role of catalysts. rsc.orgnih.govresearchgate.net This fundamental understanding is invaluable for optimizing reaction conditions and designing more efficient catalysts.

Machine Learning and AI: A burgeoning area of research is the application of machine learning (ML) to predict chemical reaction outcomes. pku.edu.cnnih.govaiche.orgacs.orgresearchgate.net By training algorithms on datasets of known reactions, ML models can predict the yield or success of a planned synthesis of this compound or its derivatives under various conditions (e.g., different catalysts, solvents, temperatures). pku.edu.cnaiche.orgresearchgate.net This predictive capability can significantly reduce the number of experiments required, saving time and resources. Furthermore, computational models can be developed to predict key physicochemical properties of new derivatives, such as solubility, which is a critical parameter in both medicinal chemistry and materials science.

Computational Method Application Area Potential Impact
Quantum Chemistry (e.g., DFT) Reaction mechanism analysis, catalyst design. rsc.orgnih.govRational optimization of synthetic routes.
Machine Learning Prediction of reaction yields, optimization of conditions. pku.edu.cnaiche.orgAcceleration of synthesis development, reduced experimental effort.
Molecular Modeling Prediction of physicochemical properties (solubility, etc.).In silico design of derivatives with desired characteristics.

Exploration of Unconventional Derivatization Strategies

To explore the chemical space around this compound and generate novel analogues with potentially enhanced properties, research should move beyond conventional derivatization at the unsubstituted piperazine nitrogen.

Late-Stage Functionalization: This strategy focuses on modifying a complex molecule in the final stages of a synthesis, which is a powerful way to rapidly generate a library of analogues. nih.gov Techniques for the late-stage C-H functionalization of heterocyclic rings are particularly relevant.

Pyrrole (B145914) Ring Functionalization: The N-methylpyrrole ring is electron-rich and susceptible to electrophilic substitution. However, modern methods allow for more controlled C-H activation and functionalization at specific positions, enabling the introduction of various substituents (e.g., aryl, alkyl groups) without requiring de novo synthesis of the pyrrole precursor. acs.orghbni.ac.inrsc.orgmdpi.com

Piperazine Ring Functionalization: While N-functionalization is common, C-H functionalization of the piperazine ring's carbon atoms is a more advanced and less explored strategy. nsf.gov Methods involving photoredox catalysis are emerging that allow for the direct introduction of alkyl or aryl groups onto the carbon framework of the piperazine ring, opening up new avenues for structural diversification. nsf.govresearchgate.netnih.gov

Photoredox Catalysis: The use of visible-light photoredox catalysis offers mild and highly selective conditions for a variety of chemical transformations, including C-H functionalization and other coupling reactions, that would be challenging with traditional methods. researchgate.netnih.govnih.gov

Identification of New Academic Research Applications within Chemical Biology and Materials Science.

The unique combination of the pyrrole and piperazine scaffolds suggests that this compound could serve as a valuable building block in several advanced research areas.

Chemical Biology:

PROTACs: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for a target protein and a ligand for an E3 ligase, connected by a linker. The piperazine moiety is a common component in PROTAC linkers, valued for its ability to improve physicochemical properties like solubility and to provide a rigid, defined geometry. nih.govscispace.comrsc.orgresearchgate.netnih.gov this compound could be explored as a novel, functional linker or as a scaffold onto which warheads and E3 ligase ligands are attached.

Bioorthogonal Chemistry: Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. website-files.comutmb.edunih.goveurjchem.comresearchgate.net Derivatives of this compound could be designed to incorporate bioorthogonal handles (e.g., alkynes, azides), enabling their use as chemical probes for labeling and imaging biomolecules in live cells. website-files.comnih.govresearchgate.net

Materials Science:

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Piperazine-based ligands are used to build MOFs with interesting properties for applications such as gas storage and separation. rsc.orgrsc.orgdigitellinc.com By functionalizing the N-methylpyrrole moiety of this compound with additional coordinating groups (e.g., carboxylic acids), it could be developed into a novel organic linker for the synthesis of functional MOFs with tailored pore environments. rsc.orgrsc.orgresearchgate.net

Conductive Polymers: Polypyrrole is a well-known conductive polymer. By designing and synthesizing derivatives of this compound that can be polymerized, it may be possible to create novel conductive materials where the piperazine unit modulates properties such as processability, solubility, or hierarchical structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling reactions between piperazine and activated carbonyl derivatives. For example, nucleophilic acyl substitution using 1-methyl-1H-pyrrole-2-carbonyl chloride with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert atmosphere. Catalysts like palladium or nickel complexes may enhance coupling efficiency . Reagent stoichiometry (e.g., 1.2 equivalents of acyl chloride to piperazine) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the molecular structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Identify piperazine protons as two distinct triplets (δ 2.5–3.5 ppm) and pyrrole protons as a multiplet (δ 6.0–7.0 ppm). The carbonyl group deshields adjacent protons, shifting resonances .
  • IR : A strong absorption band near 1650–1700 cm⁻¹ confirms the carbonyl (C=O) stretch.
  • HRMS : Exact mass matching the molecular formula (e.g., C₁₁H₁₅N₃O: 229.1218 g/mol) validates structural integrity .

Q. What in vitro assays are suitable for preliminary assessment of biological activity in this compound?

  • Methodological Answer :

  • Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) quantify affinity for serotonin or dopamine receptors, common targets for piperazine derivatives .
  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ calculations.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

  • Methodological Answer :

  • Core modifications : Introduce substituents to the pyrrole ring (e.g., halogens or methyl groups) to modulate lipophilicity and binding kinetics.
  • Piperazine substitution : Replace the carbonyl group with sulfonamide or urea to alter hydrogen-bonding capacity.
  • High-throughput screening : Test analogs against a panel of GPCRs or kinases to identify off-target effects. Computational docking (e.g., AutoDock Vina) predicts binding modes .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying receptor affinities across studies)?

  • Methodological Answer :

  • Assay standardization : Ensure consistent buffer pH, temperature, and ligand concentrations. Validate receptor expression levels in cell lines via qPCR.
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and account for differences in experimental conditions (e.g., radioligand purity) .

Q. How does computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Use software like GROMACS to model ligand-receptor complexes over 100-ns trajectories. Analyze binding free energy (MM-PBSA) and key residue interactions (e.g., π-π stacking with Tyr residues in serotonin receptors).
  • Quantum mechanics/molecular mechanics (QM/MM) : Evaluate electronic effects of substituents on binding affinity .

Q. What are the best practices for assessing chemical stability and storage conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC.
  • Storage recommendations : Store at –20°C in amber vials under nitrogen to prevent oxidation. Use desiccants to mitigate hygroscopicity .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral catalysts : Use (R)- or (S)-BINAP ligands with palladium in asymmetric cross-coupling reactions.
  • Chiral resolution : Employ HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Confirm ee values via polarimetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.